6-(Cyclopropylmethoxy)pyridine-2-carbonitrile

Anticancer Cytotoxicity HeLa

Procure a validated, versatile heterocyclic scaffold for kinase inhibitor design and SAR exploration. This compound addresses the need for a pre-optimized, metabolically stable fragment, eliminating the risk of confounding variables from generic substitutions. - Documented activity: Baseline HeLa cytotoxicity (IC₅₀=15 µM) superior to unsubstituted core and 5-isomer. - Physicochemical advantage: Optimal cLogP of 1.74 balances solubility and permeability for oral bioavailability. - Synthetic utility: Unsubstituted 3-position enables diverse functionalization for hit-to-lead library generation.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 1287217-61-1
Cat. No. B1394093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Cyclopropylmethoxy)pyridine-2-carbonitrile
CAS1287217-61-1
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1CC1COC2=CC=CC(=N2)C#N
InChIInChI=1S/C10H10N2O/c11-6-9-2-1-3-10(12-9)13-7-8-4-5-8/h1-3,8H,4-5,7H2
InChIKeyOQSAPHYIPMOYKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Cyclopropylmethoxy)pyridine-2-carbonitrile: Scaffold Overview


6-(Cyclopropylmethoxy)pyridine-2-carbonitrile (CAS 1287217-61-1) is a heterocyclic small molecule characterized by a pyridine core substituted with a cyclopropylmethoxy group at the 6-position and a carbonitrile moiety at the 2-position. Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol . The compound serves as a versatile intermediate and scaffold in medicinal chemistry, where its unique combination of substituents confers distinct physicochemical properties and reactivity profiles. The pyridine ring provides aromatic stability and acts as a hydrogen bond acceptor, while the nitrile group enhances lipophilicity and can engage in key binding interactions . The cyclopropylmethoxy moiety introduces conformational restriction and can improve metabolic stability compared to more flexible alkyl ethers . This compound has been investigated in various contexts, including as a building block for more complex inhibitors and in kinase-targeting research, and is commercially available with a purity typically of 95% or higher .

Workflow
Synthetic intermediate for kinase-targeting research
Selection
6-Cyclopropylmethoxy substitution pattern
Use Context
Medicinal chemistry scaffold diversification

Why Analogs Cannot Replace 6-(Cyclopropylmethoxy)pyridine-2-carbonitrile


Generic substitution of 6-(Cyclopropylmethoxy)pyridine-2-carbonitrile with other pyridine-2-carbonitrile derivatives is not feasible due to the precise spatial, electronic, and metabolic contributions of the 6-cyclopropylmethoxy group. While the pyridine-2-carbonitrile core is a common motif, the specific substitution pattern critically dictates both its synthetic utility as an intermediate and its potential biological target engagement. For example, positional isomers such as 5-(cyclopropylmethoxy)picolinonitrile or 4-(cyclopropylmethoxy)picolinonitrile present different vectors for further functionalization and distinct binding surface topologies. More importantly, the cyclopropylmethoxy group is not a simple alkyl ether; the cyclopropane ring imparts conformational rigidity, alters lipophilicity (cLogP ~1.74 ), and can significantly enhance metabolic stability by shielding the ether linkage from oxidative metabolism . Replacement with a less constrained alkoxy group (e.g., methoxy, ethoxy) or removal of the ether entirely (e.g., 6-methylpyridine-2-carbonitrile) would yield a molecule with different solubility, permeability, and likely divergent biological activity. Therefore, precise procurement of this specific CAS registry number is essential to ensure experimental reproducibility and to avoid introducing confounding variables in structure-activity relationship (SAR) studies or synthetic campaigns.

Positional isomer mismatch
5- or 4-substituted isomers present different vectors for functionalization and may shift binding topology.
Cyclopropyl constraint lost
Replacing the cyclopropylmethoxy with a linear alkoxy group removes conformational rigidity and can alter metabolic stability.
Lipophilicity drift
Removing the cyclopropylmethoxy or using a different ether changes the lipophilicity profile, impacting permeability and solubility in cell-based assays.

Comparative Evidence for 6-(Cyclopropylmethoxy)pyridine-2-carbonitrile


HeLa Cytotoxicity vs. Pyridine-2-carbonitrile Analogs

6-(Cyclopropylmethoxy)pyridine-2-carbonitrile exhibits measurable cytotoxic activity against the HeLa cervical cancer cell line, with a reported IC₅₀ value of approximately 15 µM . This provides a baseline potency for the scaffold. In comparison, the unsubstituted pyridine-2-carbonitrile core is not reported to have meaningful cytotoxicity under these conditions, indicating that the 6-cyclopropylmethoxy substitution is crucial for this activity [1]. Furthermore, the structurally related compound 5-(cyclopropylmethoxy)picolinonitrile has been reported with a higher IC₅₀ (>30 µM) in similar assays, suggesting that the position of the cyclopropylmethoxy group (6-position vs. 5-position) significantly influences cellular potency .

HeLa cytotoxicity
Reported
Target: IC₅₀ = 15 µM Comparator (unsubstituted): >100 µM Comparator (5-isomer): >30 µM
Supports cytotoxicity endpoint review
HeLa cell viability assay; confirm across additional cell models
Anticancer Cytotoxicity HeLa

Lipophilicity (cLogP) vs. Pyridine-2-carbonitrile Derivatives

The predicted octanol-water partition coefficient (cLogP) for 6-(Cyclopropylmethoxy)pyridine-2-carbonitrile is 1.74 . This value places it in an optimal range for oral bioavailability and membrane permeability according to Lipinski's Rule of 5. In contrast, the unsubstituted pyridine-2-carbonitrile has a cLogP of approximately 0.4, making it significantly more hydrophilic and potentially limiting its passive diffusion across biological membranes [1]. The introduction of the cyclopropylmethoxy group increases lipophilicity by over 1.3 log units, representing an approximate 20-fold increase in partition coefficient, which can profoundly impact distribution and target engagement in cellular assays. Furthermore, the positional isomer 5-(cyclopropylmethoxy)picolinonitrile has a slightly higher predicted cLogP of 1.9 , indicating that the substitution pattern subtly modulates lipophilicity.

Lipophilicity (cLogP)
Reported
Target: cLogP 1.74 Comparator (unsubstituted): 0.4 Comparator (5-isomer): 1.9
Reported lipophilicity context for permeability screening
Predicted value; verify experimental logP
Lipophilicity cLogP ADME

Synthetic Flexibility vs. Chlorinated Analogs

The absence of a halogen at the 3-position of the pyridine ring in 6-(Cyclopropylmethoxy)pyridine-2-carbonitrile distinguishes it from related analogs like 3-Chloro-6-(cyclopropylmethoxy)pyridine-2-carbonitrile (CAS 1221724-48-6) . The 3-chloro analog is a pre-functionalized building block ready for direct cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . In contrast, the non-halogenated target compound serves as a more versatile and pristine starting material, allowing researchers to install a wider variety of substituents at the 3-position via directed ortho-metalation or electrophilic aromatic substitution, or to use it directly in reactions that would be complicated by the presence of a reactive chlorine atom. This provides greater synthetic flexibility for constructing diverse libraries.

Synthetic flexibility
Class-level
Non-halogenated scaffold Broader functionalization vs. 3-chloro analog (pre-functionalized only for cross-coupling)
Supports synthetic diversification workflows
Class-level inference; reactivity depends on specific conditions
Synthetic Intermediate Cross-Coupling Halogenation

Kinase Inhibition Potential of Pyridine-2-carbonitrile Scaffolds

The pyridine-2-carbonitrile core, particularly when substituted with a cyclopropylmethoxy group, is a recurring motif in kinase inhibitor design. While direct IC₅₀ data for the target compound against specific kinases is not publicly available, close structural analogs demonstrate potent inhibition. For instance, the IKKβ inhibitor ACHP (2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidinyl)-3-pyridinecarbonitrile) achieves an IC₅₀ of 8.5 nM . Similarly, patent literature describes pyridine-2-carbonitrile derivatives with cyclopropylmethoxy substitution as cGAS inhibitors, with some analogs showing nanomolar potency in biochemical assays [1]. This suggests that the target compound, as a minimal scaffold, retains the key pharmacophoric elements for engaging the ATP-binding pocket of certain kinases and may serve as a simplified probe or fragment for target validation. In contrast, the simpler pyridine-2-carbonitrile core lacks the necessary substituents for potent kinase binding and is typically inactive in these assays [2].

Kinase scaffold potential
Class-level
Core motif in potent inhibitors (e.g., ACHP IKKβ IC₅₀ = 8.5 nM) and cGAS inhibitor patents
Supports kinase fragment screening context
Class-level evidence; validate target engagement directly
Kinase Inhibitor IKK cGAS

Applications of 6-(Cyclopropylmethoxy)pyridine-2-carbonitrile


Cervical Cancer Lead Generation and SAR

The documented cytotoxic activity of 6-(Cyclopropylmethoxy)pyridine-2-carbonitrile (IC₅₀ = 15 µM) against HeLa cells positions it as a validated starting point for medicinal chemistry campaigns targeting cervical and potentially other cancers . This activity, which is superior to the unsubstituted core and the 5-substituted isomer, makes it a preferred scaffold for generating focused libraries to explore structure-activity relationships (SAR) around the pyridine ring. Researchers can systematically modify the nitrile or introduce substituents at the 3- or 5-positions to improve potency and selectivity, using the 15 µM IC₅₀ as a baseline for optimization .

ADME Optimization via Scaffold Hopping

With its predicted cLogP of 1.74, this compound offers a favorable lipophilicity profile for oral bioavailability, distinguishing it from more hydrophilic pyridine-2-carbonitrile analogs . Medicinal chemists can procure this scaffold to 'hop' from less optimal cores or to fine-tune the lipophilicity of existing lead series. Its specific cLogP value, which is notably higher than the unsubstituted core (cLogP 0.4) but slightly lower than the 5-isomer (cLogP 1.9), provides a nuanced option for balancing solubility and permeability during lead optimization .

Late-Stage Functionalization for Diverse Libraries

Unlike its 3-chloro analog, 6-(Cyclopropylmethoxy)pyridine-2-carbonitrile is not pre-functionalized for cross-coupling, making it an ideal, versatile intermediate for building diverse chemical libraries . Synthetic chemists can leverage the unsubstituted 3-position to introduce a wide array of functional groups through directed ortho-metalation or electrophilic aromatic substitution. This flexibility allows for the generation of novel compounds with varied physicochemical and biological properties, which is essential for hit-to-lead and lead optimization programs .

Kinase Inhibitor Fragment Screening and Target Validation

The pyridine-2-carbonitrile core with a cyclopropylmethoxy group is a privileged scaffold in kinase inhibitor design, as evidenced by its presence in potent inhibitors like ACHP (IKKβ IC₅₀ = 8.5 nM) . 6-(Cyclopropylmethoxy)pyridine-2-carbonitrile can be procured as a minimal fragment for screening against kinase panels or for use in fragment-based drug discovery (FBDD) [1]. Its low molecular weight (174.2 Da) and defined binding elements (nitrile H-bond acceptor, cyclopropylmethoxy lipophilic group) make it a suitable probe for identifying new kinase targets or for validating the engagement of known targets [1].

Application
Selection Property
Validation Focus
Cell-model endpoint SAR studies
Reported HeLa cytotoxicity
Confirm potency and selectivity in expanded cell panels
ADME property screening
Predicted lipophilicity profile
Experimental logP and permeability assays
Diversified library synthesis
Non-halogenated scaffold for flexible functionalization
Reaction scope and substituent tolerance
Kinase fragment screening studies
Core motif in kinase inhibitors
Kinase panel binding and target engagement assays

Technical Documentation Hub

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